H-Ala-ala-tyr-OH

Description

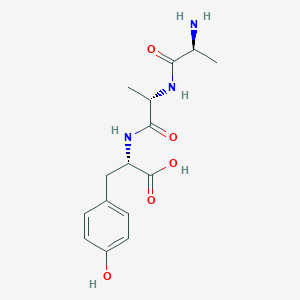

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLPMYSCWHTZQU-AUTRQRHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Ala-Ala-Tyr-OH chemical properties and structure

An In-depth Technical Guide to H-Ala-Ala-Tyr-OH: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of the tripeptide this compound (Alanyl-Alanyl-Tyrosine). It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, synthesis, and analytical characterization. This document includes detailed experimental protocols and logical workflows to facilitate its use in a research setting.

Chemical Structure and Properties

This compound is a tripeptide composed of two L-alanine residues and one L-tyrosine residue at the C-terminus. The presence of the phenolic hydroxyl group on the tyrosine side chain is a key determinant of its chemical properties and potential biological activities.[1]

Structure

The primary structure consists of the amino acid sequence L-Alanyl-L-Alanyl-L-Tyrosine, connected by peptide bonds.

Caption: Linear sequence of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental assays.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic Acid | PubChem[2] |

| Molecular Formula | C₁₅H₂₁N₃O₅ | PubChem[2] |

| Molecular Weight | 339.35 g/mol | PubChem[2] |

| Monoisotopic Mass | 339.148121 Da | PubChem[2] |

| Theoretical pI | ~5.6 | Calculated* |

| Solubility | Soluble in aqueous solutions. The tyrosine side chain may decrease solubility compared to all-alanine peptides. | General Knowledge |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | PubChem |

*Note on Theoretical pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. It is estimated by averaging the pKa values of the ionizable groups: the N-terminal amine (~8.0), the C-terminal carboxyl (~3.1), and the tyrosine side chain (~10.1). For a peptide with an acidic side chain, the pI is the average of the two lowest pKa values. For this compound, the relevant pKa values are for the C-terminal carboxyl group and the N-terminal amino group, as the tyrosine hydroxyl group's pKa is much higher. Therefore, pI ≈ (pKa_COOH + pKa_NH2) / 2. Using typical backbone pKa values, the pI is approximately (3.1 + 8.0) / 2 = 5.55.

Synthesis, Purification, and Characterization Workflow

The synthesis and validation of this compound follow a structured workflow, beginning with chemical synthesis and concluding with comprehensive characterization to ensure purity and structural integrity.

Caption: General workflow for peptide synthesis and characterization.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis using Fmoc/tBu strategy.

-

Resin Preparation : Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.

-

Fmoc Deprotection : Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash thoroughly with DMF.

-

First Alanine Coupling : Dissolve Fmoc-Ala-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activation base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF.

-

Second Alanine Coupling : Repeat the Fmoc deprotection step (Step 2) to expose the amine of the newly added alanine. Repeat the coupling step (Step 3) with Fmoc-Ala-OH.

-

Final Deprotection : Perform a final Fmoc deprotection to expose the N-terminal amine.

-

Cleavage and Side-Chain Deprotection : Wash the resin with dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.

-

Precipitation and Isolation : Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Reversed-Phase HPLC (RP-HPLC) for Purification

-

Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5% acetonitrile in water with 0.1% TFA.

-

Instrumentation : Use a preparative RP-HPLC system with a C18 column.

-

Mobile Phases :

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient : Run a linear gradient from 5% to 60% Buffer B over 30-40 minutes at a flow rate appropriate for the column size.

-

Detection and Fractionation : Monitor the elution profile at 220 nm and 280 nm (for the tyrosine aromatic ring). Collect fractions corresponding to the major peak.

-

Post-Processing : Analyze collected fractions for purity using analytical HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a white powder.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve the lyophilized peptide in a water/acetonitrile mixture (50:50) with 0.1% formic acid to a concentration of approximately 10-100 µM.

-

Instrumentation : Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis : Infuse the sample and acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 340.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the covalent structure and amino acid sequence.

-

Sample Preparation : Dissolve 1-5 mg of the peptide in 0.5 mL of deuterium oxide (D₂O). Adjust the pH to ~4.5 with dilute DCl or NaOD to slow the exchange of amide protons.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments :

-

1D ¹H NMR : Provides an overview of all proton signals.

-

2D TOCSY : Identifies protons belonging to the same amino acid spin system.

-

2D NOESY/ROESY : Establishes sequential connectivity by identifying through-space correlations between adjacent residues (e.g., Hα of residue i to the NH of residue i+1).

-

-

Expected ¹H Chemical Shifts : The following table provides predicted chemical shift ranges in D₂O.

| Residue | Hα (ppm) | Hβ (ppm) | Aromatic H (ppm) |

| Ala (N-term) | 4.1 - 4.3 | 1.4 - 1.6 (CH₃) | - |

| Ala (middle) | 4.2 - 4.4 | 1.3 - 1.5 (CH₃) | - |

| Tyr (C-term) | 4.4 - 4.6 | 2.9 - 3.2 | Hδ: 7.0-7.2, Hε: 6.7-6.9 |

Potential Biological Activity and Investigation

While this compound is not a widely characterized bioactive peptide, its structure, particularly the C-terminal tyrosine, suggests potential biological roles that warrant investigation.

Antioxidant Activity

The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to neutralize free radicals, suggesting that this compound may possess antioxidant properties. This is a common feature of tyrosine-containing peptides.

Substrate for Tyrosine Kinases

Tyrosine is the target for phosphorylation by protein tyrosine kinases (PTKs), a critical event in many cellular signaling pathways. Peptides containing tyrosine can serve as model substrates or competitive inhibitors for these enzymes. The sequence context around the tyrosine residue is often crucial for kinase recognition.

The diagram below outlines a logical workflow for investigating the potential bioactivity of this compound.

Caption: Logical workflow for investigating peptide bioactivity.

References

An In-depth Technical Guide to the Synthesis of L-Alanyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide L-Alanyl-L-tyrosine. The document details both chemical and enzymatic methodologies, offering structured data, explicit experimental protocols, and visual workflows to facilitate understanding and replication.

Introduction

L-Alanyl-L-tyrosine is a dipeptide of significant interest in various scientific and pharmaceutical applications. Its synthesis can be achieved through several routes, each with distinct advantages and considerations regarding yield, purity, and scalability. This guide explores the core methodologies for its preparation, focusing on liquid-phase chemical synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis.

Chemical Synthesis Pathways

Chemical synthesis of L-Alanyl-L-tyrosine can be broadly categorized into liquid-phase and solid-phase methods. These approaches offer versatility and control over the final product.

Liquid-Phase Chemical Synthesis

A notable liquid-phase chemical synthesis of L-Alanyl-L-tyrosine involves a two-step process: a condensation reaction followed by ammonification. This method avoids the need for protecting groups on the amino acids by carefully controlling reaction conditions.[1]

| Parameter | Value | Reference |

| Intermediate Yield | 92.2% - 95.6% | [1] |

| Final Product Purity (HPLC) | ≥ 96% (crude), ≥ 99.7% (refined) | [1] |

| Condensation Reaction pH | 8 - 12 | [1] |

| Condensation Temperature | < 30 °C | [1] |

| Ammoniation Temperature | 40 °C - 70 °C | |

| Ammoniation Pressure | 0.05 MPa - 0.50 MPa |

Step 1: Condensation to form N-(2-chloropropionyl)-L-tyrosine

-

To a 1000 mL reaction flask, add 180 mL of toluene and 180 mL of water.

-

Dissolve 16.8 g (0.3 mol) of potassium hydroxide in the aqueous layer.

-

After cooling to room temperature, add 18.1 g (0.1 mol) of L-tyrosine.

-

At room temperature, add 25.4 g (0.2 mol) of D-2-chloropropionyl chloride dropwise while maintaining the pH between 9 and 12.

-

Allow the reaction to proceed for 4 hours until the starting material is consumed.

-

Cool the reaction mixture to 1-5 °C and adjust the pH to 1-2 with a suitable acid.

-

Stir for 1 hour to facilitate crystallization of the intermediate product.

-

Collect the solid product by suction filtration and dry to yield N-(2-chloropropionyl)-L-tyrosine.

Step 2: Ammoniation to form L-Alanyl-L-tyrosine

-

Conduct an ammoniation reaction with the N-(2-chloropropionyl)-L-tyrosine intermediate and an ammoniation reagent (e.g., ammonia solution, ammonium bicarbonate).

-

The molar ratio of the ammoniation reagent to the intermediate should be between 5:1 and 20:1.

-

Maintain the reaction temperature between 40 °C and 70 °C and the pressure between 0.05 MPa and 0.50 MPa.

-

Upon completion of the reaction, concentrate the mixture to remove excess ammonia.

-

Induce crystallization to obtain the crude L-Alanyl-L-tyrosine product.

Step 3: Purification

-

Dissolve the crude product in a refining solvent (e.g., water, methanol, ethanol) with a volume ratio of 10:1 to 20:1 (solvent:crude product).

-

Heat the solution to 50 °C - 80 °C until the solid is completely dissolved.

-

Cool the solution to 0 °C - 30 °C to induce recrystallization.

-

Collect the purified crystals by solid-liquid separation (e.g., filtration) and dry to obtain the final L-Alanyl-L-tyrosine product.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined approach for building peptides by anchoring the growing chain to a solid support. The Fmoc/tBu strategy is a widely used method.

1. Resin Preparation and First Amino Acid Loading:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

Dissolve 2 equivalents of Fmoc-L-tyrosine(tBu)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh 20% piperidine/DMF solution, agitating for an additional 15-20 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

3. Coupling of the Second Amino Acid:

-

In a separate vial, pre-activate 3 equivalents of Fmoc-L-alanine-OH with 2.9 equivalents of a coupling reagent like HBTU and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin-bound tyrosine.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.

4. Final Fmoc Deprotection and Cleavage:

-

Repeat the Fmoc deprotection step to remove the Fmoc group from the N-terminal alanine.

-

Prepare a cleavage cocktail (e.g., TFA/TIPS/water in a 95:2.5:2.5 ratio).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude L-Alanyl-L-tyrosine.

5. Purification:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis Pathway

Enzymatic synthesis provides a green and highly specific alternative to chemical methods for producing L-Alanyl-L-tyrosine. The use of α-ester acyltransferase has been demonstrated to be effective for this purpose.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme | α-ester acyltransferase | |

| Acyl Donor | L-alanine methyl ester (L-Ala-OMe) | |

| Nucleophile | L-tyrosine (L-Tyr) | |

| Optimal pH | 9.5 | |

| Optimal Temperature | 30 °C | |

| Acyl Donor to Nucleophile Ratio | 2:1 | |

| Solvent System | Boric acid-borax (0.2 mol/L) with DES (ChCl/urea) and 15% (v/v) water | |

| Dipeptide Yield | Up to 50% | |

| Final Product Purity (HPLC) | 96.8% |

Experimental Protocol: Enzymatic Synthesis

1. Reaction Setup:

-

Prepare a boric acid-borax buffer (0.2 mol/L) and adjust the pH to 9.5.

-

Prepare a deep eutectic solvent (DES) of choline chloride and urea.

-

In a reaction vessel, combine the boric acid-borax buffer, DES, and water to a final water content of 15% (v/v).

-

Add L-alanine methyl ester and L-tyrosine in a 2:1 molar ratio to the reaction mixture.

-

Initiate the reaction by adding the α-ester acyltransferase enzyme.

2. Reaction Conditions:

-

Maintain the reaction temperature at 30 °C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

3. Product Isolation and Purification:

-

Once the reaction has reached the desired conversion, terminate the reaction (e.g., by heat inactivation of the enzyme or pH adjustment).

-

Isolate the crude L-Alanyl-L-tyrosine from the reaction mixture. This may involve techniques such as precipitation or extraction.

-

Purify the crude product using appropriate chromatographic methods, such as ion-exchange chromatography or preparative RP-HPLC, to achieve high purity.

Characterization of L-Alanyl-L-tyrosine

Independent of the synthesis route, the final product must be rigorously characterized to confirm its identity and purity.

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC):

-

System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B.

-

Detection: The peptide is monitored at a wavelength of 214 nm or 280 nm.

-

Analysis: The retention time of the synthesized peptide is compared to that of a known standard. Purity is determined by integrating the peak area of the product relative to the total peak area.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the dipeptide.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should correspond to the theoretical molecular weight of L-Alanyl-L-tyrosine (252.27 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals are analyzed to confirm the presence of both alanine and tyrosine residues and the formation of the peptide bond. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.

Conclusion

The synthesis of L-Alanyl-L-tyrosine can be successfully achieved through various chemical and enzymatic methods. The choice of the optimal pathway depends on factors such as the desired scale of production, purity requirements, and available resources. Liquid-phase chemical synthesis offers a high-yield route that can be performed without protecting groups under controlled conditions. Solid-phase peptide synthesis provides a more automated and systematic approach, particularly for smaller-scale synthesis and the generation of peptide libraries. Enzymatic synthesis represents a green and highly specific method, yielding a high-purity product under mild conditions. Rigorous characterization using HPLC, MS, and NMR is essential to ensure the quality of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthesis strategy for their specific needs.

References

The Tripeptide H-Ala-Ala-Tyr-OH: A Technical Overview of Potential Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Ala-Ala-Tyr-OH, composed of the amino acids L-Alanine, L-Alanine, and L-Tyrosine, is a molecule of interest in the field of biochemistry and drug development. While direct and extensive research on the specific biological functions of this tripeptide is limited, its constituent amino acids, particularly the C-terminal tyrosine, suggest a range of potential bioactivities. This technical guide consolidates the theoretical basis for these functions, drawing parallels from related, more extensively studied peptides. It outlines potential antioxidant and enzyme-inhibitory roles and provides detailed experimental protocols for their investigation. Furthermore, this document presents hypothetical signaling pathways and experimental workflows to guide future research into the biological significance of this compound.

Introduction

Short-chain peptides are of significant interest in biomedical research due to their diverse biological activities, high specificity, and relatively low toxicity. The tripeptide this compound (AAY) possesses a structure that implies potential for specific biological interactions. The presence of two alanine residues contributes to its overall hydrophobicity and structural stability, while the C-terminal tyrosine residue, with its phenolic hydroxyl group, is a key determinant of its potential chemical and biological properties. This hydroxyl group can act as a hydrogen bond donor and acceptor and is susceptible to post-translational modifications, suggesting a role in various cellular processes.

Potential Biological Functions

Based on its structure and the known functions of similar peptides, the primary hypothesized biological activities of this compound are antioxidant effects and enzyme inhibition.

Antioxidant Activity

The phenolic hydroxyl group of the tyrosine residue is a potent hydrogen donor, which allows it to scavenge free radicals effectively. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Peptides containing aromatic amino acids like tyrosine are known to exhibit antioxidant properties.

Enzyme Inhibition

The specific sequence of this compound may allow it to fit into the active site of certain enzymes, thereby acting as an inhibitor. Key enzymes of interest for tyrosine-containing peptides include:

-

Tyrosinase: A key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for agents aimed at treating hyperpigmentation.

-

Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a major class of antihypertensive drugs.

-

Renin: An aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).

Quantitative Data (Hypothetical)

To date, there is a lack of specific quantitative data in the public domain for the biological activities of this compound. The following tables present hypothetical data to serve as a template for future experimental characterization.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay Type | IC50 (µM) [Hypothetical] | Positive Control (IC50, µM) |

| DPPH Radical Scavenging | 150 | Ascorbic Acid (25) |

| ABTS Radical Scavenging | 120 | Trolox (15) |

| Superoxide Anion Scavenging | 250 | Quercetin (50) |

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM) [Hypothetical] | Positive Control (IC50, µM) | Inhibition Type [Hypothetical] |

| Tyrosinase | 75 | Kojic Acid (10) | Competitive |

| ACE | 100 | Captopril (0.05) | Non-competitive |

| Renin | 200 | Aliskiren (0.002) | Uncompetitive |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for key experiments.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add 50 µL of the peptide solution to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the peptide concentration.

Tyrosinase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.

Procedure:

-

Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (2 mM) in the same buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add 40 µL of the peptide solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals for 10-20 minutes.

-

Kojic acid is used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (B / A)] * 100 where A is the rate of reaction without the inhibitor, and B is the rate of reaction with the inhibitor.

-

The IC50 value is determined from the dose-response curve.

ACE Inhibition Assay

Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.

Procedure:

-

Prepare a solution of rabbit lung ACE (e.g., 2 mU/mL) in borate buffer (pH 8.3).

-

Prepare a solution of HHL (5 mM) in the same buffer.

-

Prepare various concentrations of this compound.

-

In a test tube, mix 50 µL of the peptide solution with 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Start the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid by adding 1.5 mL of ethyl acetate and centrifuging.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the residue in 1 mL of deionized water and measure the absorbance at 228 nm.

-

Captopril is used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams illustrate hypothetical signaling pathways and workflows for investigating the biological functions of this compound.

Conclusion

While direct experimental evidence for the biological functions of this compound is currently scarce, its chemical structure strongly suggests potential as an antioxidant and an enzyme inhibitor. The presence of a C-terminal tyrosine is a key feature that warrants further investigation into its radical scavenging and enzyme-binding capabilities. The experimental protocols and hypothetical frameworks provided in this guide are intended to serve as a foundation for researchers to explore the bioactivity of this and other related tripeptides. Such studies will be crucial in elucidating the therapeutic potential of this compound and advancing the field of peptide-based drug discovery.

A Technical Guide to the Putative Cellular Mechanism of Action of H-Ala-Ala-Tyr-OH

Disclaimer: Scientific literature detailing the specific cellular mechanism of action for the tripeptide H-Ala-Ala-Tyr-OH (AAY-OH) is limited. This guide extrapolates potential mechanisms based on the known biological activities of its constituent amino acid, L-tyrosine, and related dipeptides such as H-Ala-Tyr-OH and H-Tyr-Ala-OH. The pathways and experimental data presented are illustrative and intended to guide future research.

Core Putative Mechanism: Antioxidant Activity and Cellular Protection

The primary mechanism of action for peptides containing tyrosine is often attributed to their antioxidant properties. The phenolic hydroxyl group on the tyrosine residue is a potent hydrogen donor, enabling it to scavenge and neutralize harmful reactive oxygen species (ROS) within the cell. This activity is crucial for protecting cellular components, including lipids, proteins, and DNA, from oxidative damage that can lead to apoptosis or senescence.

The dipeptide Tyr-Ala (YA) has been shown to protect pancreatic islet cells from oxidative stress by clearing ROS and promoting insulin secretion.[1][2] It is highly probable that this compound exerts a similar, if not enhanced, cytoprotective effect through direct radical scavenging.

Key Molecular Interactions:

-

Direct ROS Scavenging: The tyrosine residue directly interacts with free radicals like the hydroxyl radical (•OH) and superoxide anion (O₂⁻).

-

Upregulation of Endogenous Antioxidants: The peptide may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), which further reduces the cellular oxidative burden.[1][2]

Hypothesized Signaling Pathway: PI3K/Akt Modulation

Bioactive peptides often influence intracellular signaling cascades to exert their effects. The related dipeptide Tyr-Ala has been found to regulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to cell survival, proliferation, and metabolism.[2] It is plausible that this compound could act as an upstream modulator of this pathway.

By reducing oxidative stress, this compound may prevent the inhibition of key phosphatases that negatively regulate the PI3K/Akt pathway, leading to its sustained activation. This would promote cell survival and mitigate damage from cytotoxic insults.

Caption: Hypothesized signaling pathway for this compound.

Quantitative Data Summary

The following tables present examples of the types of quantitative data that would be generated when characterizing the bioactivity of this compound. The values are illustrative.

Table 1: In Vitro Antioxidant Activity

| Assay Type | Metric | Illustrative Value for AAY-OH |

|---|---|---|

| ABTS Radical Scavenging | IC₅₀ | 50 µM |

| DPPH Radical Scavenging | IC₅₀ | 120 µM |

| Oxygen Radical Absorbance | ORAC | 2.5 µmol TE/µmol |

Table 2: Cellular Effects on Pancreatic INS-1 Cells

| Parameter | Treatment Group | Illustrative Result |

|---|---|---|

| Cell Viability (H₂O₂ Stress) | 50 µM AAY-OH + H₂O₂ | 85% viable cells |

| Intracellular ROS Levels | 50 µM AAY-OH + H₂O₂ | 60% reduction vs. H₂O₂ |

| Akt Phosphorylation (p-Akt/Akt) | 50 µM AAY-OH | 2.5-fold increase |

| SOD Activity | 50 µM AAY-OH | 1.8-fold increase |

Experimental Protocols

Detailed methodologies are required to validate the hypothesized mechanisms of action.

Protocol: Intracellular ROS Measurement

This protocol measures the ability of this compound to reduce intracellular ROS levels using a fluorescent probe.

-

Cell Culture: Plate INS-1 pancreatic cells in a 96-well black, clear-bottom plate and culture for 24 hours.

-

Peptide Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 4 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding 50 µM hydrogen peroxide (H₂O₂) to the wells and incubate for 1 hour. Include control groups with no peptide and no H₂O₂.

-

Probe Loading: Wash the cells with PBS and add 10 µM of the ROS-sensitive fluorescent probe DCFH-DA. Incubate for 30 minutes in the dark.

-

Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. The fluorescence intensity is directly proportional to the level of intracellular ROS.

Caption: Experimental workflow for intracellular ROS measurement.

Protocol: Western Blot for PI3K/Akt Pathway Activation

This protocol assesses whether this compound activates the PI3K/Akt pathway by measuring the phosphorylation of Akt.

-

Cell Culture and Treatment: Culture INS-1 cells to 80% confluency in 6-well plates. Treat the cells with this compound at the desired concentration for the specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ. The ratio of phospho-Akt to total Akt indicates pathway activation.

References

H-Ala-Ala-Tyr-OH: A Technical Whitepaper on its Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Ala-Ala-Tyr-OH, composed of L-alanine and L-tyrosine, is a subject of growing interest in biochemical and pharmacological research. While specific historical discovery records for this particular peptide are not extensively documented, its significance is inferred from the well-established roles of its constituent amino acids and analogous peptides. The presence of a C-terminal tyrosine residue strongly suggests potential antioxidant properties and involvement in cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed protocol for its synthesis via Solid-Phase Peptide Synthesis (SPPS), and methodologies for its characterization and the evaluation of its biological activity. Furthermore, potential signaling pathway interactions are explored, supported by data from related tyrosine-containing peptides.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below, based on computational data.

| Parameter | Value |

| Molecular Formula | C15H21N3O5 |

| Molecular Weight | 323.34 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1] |

| CAS Number | 67131-52-6[1] |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

| Sequence | AAY[1] |

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of this compound, offering high purity and yield.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound.

Materials and Reagents:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl peptidase IV (DPP-IV)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Alanine Coupling: Activate Fmoc-Ala-OH with DIC and HOBt in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF, followed by thorough washing.

-

Second Alanine Coupling: Repeat the activation and coupling steps with Fmoc-Ala-OH to add the second alanine residue.

-

Final Fmoc Deprotection: Remove the terminal Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.

-

Characterization: Confirm the molecular weight of the final product using mass spectrometry and determine its purity by analytical HPLC.

Visualized Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of Alanyl-Tyrosine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Alanyl-tyrosine (Ala-Tyr) is a dipeptide of significant interest, particularly in clinical nutrition and pharmaceutical formulations. Its primary advantage lies in its enhanced aqueous solubility and stability compared to the free amino acid L-tyrosine, which is crucial for the development of parenteral nutrition solutions and as a delivery vehicle for tyrosine.[1] This guide provides a comprehensive overview of its core physicochemical properties, the experimental protocols used to determine them, and its biological relevance.

Core Physicochemical Properties

The physicochemical characteristics of alanyl-tyrosine dictate its behavior in various environments, influencing its formulation, stability, and bioavailability.

Table 1: General Physicochemical Properties of L-Alanyl-L-Tyrosine

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₄[1][4] |

| Molecular Weight | 252.27 g/mol |

| Melting Point | 238–240 °C (decomposes) |

| LogP (Octanol/Water) | -2.03 (Extrapolated) |

| Specific Rotation [α]²⁰/D | +22.0° to +26.0° (c=2, 5N HCl) |

Table 2: Solubility of L-Alanyl-L-Tyrosine at 25°C

| Solvent | Solubility | Notes |

| Water | 4 mg/mL (15.85 mM) | Moderately soluble; solubility increases with temperature. |

| DMSO | 2 mg/mL (7.92 mM) | - |

| Ethanol | Insoluble | Poorly soluble in most organic solvents. |

| Dilute Acid/Base | Easily Soluble | - |

Table 3: Stability Profile of L-Alanyl-L-Tyrosine in Aqueous Solutions

| Condition | Stability | Degradation Pathway |

| Near-Neutral pH (~6.0) | Maximum stability. | Hydrolysis by water molecules. |

| Acidic or Alkaline pH | Increased hydrolysis rate. | The peptide bond is susceptible to cleavage, yielding L-alanine and L-tyrosine. |

| High Temperature | Accelerates degradation. | Intensified thermal motion increases the likelihood of peptide bond breakage. |

| Light Exposure | Can induce degradation. | Light can provide energy for oxidative reactions. |

| Solid State | Highly stable under dry, dark, room-temperature conditions. | - |

Table 4: Predicted pKa Values of L-Alanyl-L-Tyrosine

| Ionizable Group | Predicted pKa |

| α-Carboxyl (-COOH) | 3.03 ± 0.10 |

| α-Ammonium (-NH₃⁺) | ~9.1 (similar to tyrosine's α-amino group) |

| Phenolic Hydroxyl (-OH) | ~10.1 (similar to tyrosine's phenolic group) |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

-

Methodology:

-

Preparation: An excess amount of solid alanyl-tyrosine is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 18-48 hours) to ensure the solution reaches equilibrium.

-

Separation: The resulting suspension is filtered to remove any undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of alanyl-tyrosine in the clear filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Experimental Workflow Diagram:

Stability Analysis: Stability-Indicating HPLC Method

To assess the stability of alanyl-tyrosine, a stability-indicating HPLC method is employed to separate the parent dipeptide from its potential degradation products.

-

Methodology:

-

Sample Preparation: Solutions of alanyl-tyrosine are prepared in aqueous buffers at different pH values (e.g., acidic, neutral, alkaline).

-

Stress Conditions: The solutions are stored under controlled stress conditions, such as elevated temperature (e.g., 40°C) or exposure to light.

-

Time-Point Analysis: Aliquots are withdrawn at specific time intervals (e.g., 0, 24, 48, 72 hours).

-

HPLC Quantification: Each aliquot is analyzed using a validated HPLC method. A reverse-phase column (like a C18) with a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer) and UV detection is commonly used to separate and quantify the remaining alanyl-tyrosine and its primary degradation products, alanine and tyrosine.

-

Kinetics Calculation: The degradation rate is determined by plotting the concentration of alanyl-tyrosine against time, often following pseudo-first-order kinetics.

-

-

Experimental Workflow Diagram:

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

-

Methodology:

-

Sample Preparation: A precise amount of alanyl-tyrosine is dissolved in a known volume of water, often with a background electrolyte like KCl to maintain constant ionic strength.

-

Initial pH Adjustment: The solution is made acidic (e.g., pH 1.8-2.0) by adding a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

-

-

Logical Relationship Diagram:

Biological Significance and Metabolic Pathways

In vivo, alanyl-tyrosine serves as a pro-drug for its constituent amino acids. It is readily hydrolyzed by peptidases to release L-alanine and L-tyrosine, which then enter their respective metabolic pathways.

-

L-Alanine: Participates in the glucose-alanine cycle for transporting nitrogen to the liver.

-

L-Tyrosine: Acts as a precursor for the synthesis of critical biomolecules, including:

-

Neurotransmitters: Dopamine, norepinephrine, and epinephrine (catecholamines).

-

Thyroid Hormones: Thyroxine and triiodothyronine.

-

Pigment: Melanin.

-

The metabolic fate of tyrosine is particularly relevant for drug development, as its availability can influence neurological and endocrine functions.

-

Signaling Pathway Diagram:

References

- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]

- 2. L-Alanyl-L-Tyrosine Manufacturer 3061-88-9 [cds-bsx.com]

- 3. Best L-ALANYL-L-TYROSINE Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Ala-Ala-Tyr-OH CAS number and molecular weight

An In-Depth Technical Guide to the Tripeptide H-Ala-Ala-Tyr-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the tripeptide this compound (Alanyl-Alanyl-Tyrosine). The information is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and biomedical research.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This tripeptide consists of two L-alanine residues and one L-tyrosine residue linked by peptide bonds.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Synonyms | Ala-Ala-Tyr, AAY | --INVALID-LINK-- |

| CAS Number | 67131-52-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₁N₃O₅ | --INVALID-LINK-- |

| Molecular Weight | 323.34 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | Inferred from similar peptides |

| Solubility | Expected to be soluble in aqueous solutions and polar organic solvents like DMSO | Inferred from similar peptides |

Experimental Protocols

While specific, published experimental protocols for this compound are not widely available, its synthesis and analysis can be reliably achieved using standard methodologies in peptide chemistry. The following sections detail a representative protocol for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from established methods for similar tripeptides and utilizes the widely adopted Fmoc/tBu strategy.[1] The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Alanine).

Materials and Reagents:

-

Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)

-

Fmoc-Ala-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Solid-phase synthesis vessel

Methodology:

-

Resin Preparation:

-

Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.

-

-

First Synthesis Cycle (Coupling of the second Alanine):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU/HOBt (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF (5x) and DCM (3x). A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates completion).[2]

-

-

Second Synthesis Cycle (Coupling of the first Alanine):

-

Repeat the Fmoc deprotection, amino acid activation (with Fmoc-Ala-OH), coupling, and washing steps as described in the first cycle.

-

-

Final Fmoc Deprotection:

-

Remove the terminal Fmoc group from the N-terminal alanine using 20% piperidine in DMF as previously described. Wash the resin thoroughly.

-

-

Cleavage and Global Deprotection:

-

Dry the peptide-resin under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.[3]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[1]

-

Collect fractions containing the pure peptide and confirm its identity.

-

-

Lyophilization:

-

Freeze-dry the purified fractions to obtain this compound as a white, fluffy powder.

-

Peptide Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The expected monoisotopic mass is approximately 323.15 Da.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Analytical RP-HPLC is used to generate a chromatogram, and purity is determined by the percentage of the main peak area.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition and ratio (Ala:Tyr ≈ 2:1) after acid hydrolysis of the peptide.[4]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the presence of a tyrosine residue suggests potential functions, particularly as an antioxidant.

Antioxidant Properties

The phenolic hydroxyl group of the C-terminal tyrosine residue can act as a hydrogen donor to neutralize free radicals. This radical scavenging ability is a well-documented property of tyrosine-containing peptides. Oxidative stress is implicated in numerous diseases, making peptides with antioxidant capabilities valuable targets for further investigation.

Hypothetical Signaling Pathway Involvement

Peptides can modulate cellular signaling pathways. For instance, the dipeptide H-Tyr-Ala-OH has been shown to protect cells from oxidative stress by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It is plausible that this compound could interact with similar pathways. Further research would be needed to investigate if this compound can act as a ligand for cell surface receptors (e.g., Receptor Tyrosine Kinases) or modulate the activity of intracellular enzymes.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Hypothetical PI3K/Akt Signaling Pathway Modulation

This diagram illustrates a potential mechanism by which a tyrosine-containing peptide like this compound could exert cytoprotective effects, based on pathways activated by similar peptides.

References

H-Ala-Ala-Tyr-OH as a Pro-Drug for Catecholamine Neurotransmitter Synthesis: A Technical Guide

Executive Summary

The tripeptide H-Ala-Ala-Tyr-OH is not a direct precursor to neurotransmitters. However, its constituent amino acid, L-Tyrosine, is the foundational molecule for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This guide posits that the potential of this compound to influence neurotransmitter levels lies in its role as a pro-drug or transport molecule, which, upon enzymatic cleavage, releases L-Tyrosine. This document provides a detailed overview of the hypothetical bioactivation of this compound, the canonical catecholamine synthesis pathway, relevant quantitative data, and detailed experimental protocols to investigate this hypothesis.

The Bioactivation Hypothesis: From Peptide to Free L-Tyrosine

The primary hypothesis is that this compound, if administered systemically, would be subject to hydrolysis by various peptidases and proteases present in plasma and tissues. This enzymatic action would cleave the peptide bonds, releasing the individual amino acids: two Alanine residues and one L-Tyrosine residue. The liberated L-Tyrosine would then be available to cross the blood-brain barrier and enter catecholaminergic neurons to serve as a substrate for neurotransmitter synthesis.

The initial and critical step in this proposed pathway is the enzymatic cleavage of the peptide.

The Canonical Catecholamine Biosynthesis Pathway

Once L-Tyrosine is available within the neuron, it undergoes a series of enzymatic conversions to produce dopamine, and subsequently, norepinephrine and epinephrine.[1][2] This pathway is fundamental to neurobiology and is tightly regulated.

-

Hydroxylation of L-Tyrosine: The process begins with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by Tyrosine Hydroxylase (TH) and is the rate-limiting step in the entire pathway.[3][4] It requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[3]

-

Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This step requires pyridoxal phosphate (Vitamin B6) as a cofactor.

-

Hydroxylation of Dopamine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH). This reaction requires ascorbic acid (Vitamin C) and copper as cofactors.

-

Methylation of Norepinephrine: In specific neurons and the adrenal medulla, norepinephrine is converted to epinephrine. This final step is catalyzed by phenylethanolamine N-methyltransferase (PNMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.

Quantitative Data: Enzyme Kinetics

The efficiency of the catecholamine synthesis pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters reported in the literature.

| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Species/Source | Reference |

| Tyrosine Hydroxylase (TH) | Tyrosine | 1.1 mmol L⁻¹ | - | Rat | |

| Tyrosine | 0.9 mmol L⁻¹ | - | Pig | ||

| Tyrosine (for cAMP-dep. protein kinase) | 136 µM | 7.1 µmol/min/mg | Rat Pheochromocytoma | ||

| Dopa Decarboxylase (AADC) | L-Dopa | - | - | Drosophila melanogaster | |

| Dopamine β-Hydroxylase (DBH) | Tyramine | 2.17 mM (native) | - | Bovine Adrenal Medulla | |

| Tyramine | 1.66 mM (deglycosylated) | Vmax 15% lower than native | Bovine Adrenal Medulla | ||

| Oxygen | 0.18 mM (native) | - | Bovine Adrenal Medulla | ||

| Oxygen | 0.14 mM (deglycosylated) | - | Bovine Adrenal Medulla |

Note: Kinetic values can vary significantly based on experimental conditions (pH, temperature, cofactor concentration) and the specific isoform or species of the enzyme.

Experimental Protocols

To validate the hypothesis that this compound can serve as a precursor for neurotransmitter synthesis, two key experiments are proposed: an in vitro plasma stability assay and a tyrosine hydroxylase activity assay.

This assay determines the rate at which this compound is degraded in plasma to release L-Tyrosine.

Objective: To determine the half-life (t₁/₂) of this compound in human plasma.

Materials:

-

This compound (lyophilized, >95% purity)

-

Pooled human plasma (heparinized)

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) (Precipitating Solution)

-

Incubator or water bath at 37°C

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

-

Low-bind microcentrifuge tubes

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Incubation: Thaw pooled human plasma and pre-warm to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is ≤1%.

-

Time Points: Immediately after spiking (t=0) and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

-

Protein Precipitation: Transfer the aliquot to a microcentrifuge tube containing 2 volumes (200 µL) of ice-cold precipitating solution (ACN with 1% TFA). Vortex vigorously for 30 seconds.

-

Centrifugation: Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining intact this compound using a validated RP-HPLC method.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.

This assay measures the rate of L-DOPA production from L-Tyrosine, the rate-limiting step in catecholamine synthesis.

Objective: To measure the enzymatic activity of TH in a tissue homogenate.

Materials:

-

Tissue sample (e.g., rat striatum homogenate)

-

Assay Buffer: 0.1 M MES buffer, pH 6.0

-

L-Tyrosine solution

-

Cofactor Solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), catalase, and ferrous sulfate (FeSO₄)

-

Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)

-

Perchloric acid (0.1 M) for reaction termination

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

-

Tissue Preparation: Homogenize the tissue sample in ice-cold buffer and centrifuge to obtain a crude enzyme preparation (supernatant).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-Tyrosine, cofactor solution, and the AADC inhibitor.

-

Enzyme Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the tissue homogenate.

-

Reaction: Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins.

-

L-DOPA Quantification: Filter the supernatant and inject a defined volume into the HPLC system to separate and quantify the L-DOPA produced.

-

Calculation: Calculate TH activity based on the amount of L-DOPA produced per unit time per amount of protein in the homogenate (e.g., in pmol/min/mg protein).

Proposed Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow to test the central hypothesis, from peptide administration to the measurement of neurotransmitter synthesis.

Conclusion

The concept of using the tripeptide this compound as a precursor for neurotransmitter synthesis is scientifically plausible, operating under a pro-drug model. The efficacy of this approach is entirely dependent on the peptide's stability in plasma and its susceptibility to enzymatic cleavage to release L-Tyrosine. The provided protocols and quantitative data serve as a foundational guide for researchers aiming to investigate this potential therapeutic strategy. Successful validation would require demonstrating that administration of this compound leads to a measurable and significant increase in brain L-Tyrosine levels, subsequent enhancement of catecholamine synthesis, and a corresponding physiological or behavioral effect.

References

The Potential of H-Ala-Ala-Tyr-OH in Promoting Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary determinant of skin, hair, and eye color, plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation. The biosynthesis of melanin, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase. Deficiencies in melanin production can lead to hypopigmentation disorders and increased susceptibility to sun damage. This technical guide explores the therapeutic potential of the tripeptide H-Ala-Ala-Tyr-OH as a pro-melanogenic agent. Based on the fundamental role of L-tyrosine as the primary substrate for tyrosinase, this document outlines a scientific rationale for the potential efficacy of this compound. It is hypothesized that this tripeptide can be efficiently transported into melanocytes and subsequently hydrolyzed to yield L-tyrosine, thereby increasing the substrate pool for melanin synthesis. This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for investigatory experiments, and a framework for evaluating its potential in dermatological and cosmetic applications.

Introduction to Melanogenesis

Melanogenesis is the process of melanin production, which occurs in specialized organelles called melanosomes within melanocytes.[1] This intricate biochemical cascade is initiated by the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), a rate-limiting step catalyzed by the enzyme tyrosinase.[2][3] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is a pivotal intermediate that can proceed through a series of reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).[4]

The regulation of melanogenesis is governed by a complex network of signaling pathways. The melanocortin 1 receptor (MC1R) signaling cascade is a key regulator, where activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).

Proposed Mechanism of Action for this compound

The tripeptide this compound is composed of two alanine residues and one tyrosine residue. The scientific rationale for its potential to promote melanin synthesis is predicated on its ability to serve as a targeted delivery vehicle for L-tyrosine to melanocytes.

It is hypothesized that this compound is transported into melanocytes via peptide transporters. Once inside the cell, intracellular peptidases would cleave the peptide bonds, releasing the constituent amino acids. The liberation of L-tyrosine would directly increase the intracellular concentration of this critical substrate for tyrosinase, thereby driving the melanogenic pathway towards increased melanin production. This proposed mechanism is supported by studies on the dipeptide L-Alanyl-L-tyrosine, which has been shown to promote melanin production in B16-F10 mouse melanoma cells.

Quantitative Data on Melanogenic Potential (Hypothetical)

The following tables present hypothetical, yet plausible, data that could be expected from in vitro studies investigating the efficacy of this compound in promoting melanin synthesis. These tables are intended to serve as a template for data presentation in future research.

Table 1: Effect of this compound on Melanin Content in B16-F10 Melanoma Cells

| Treatment Group | Concentration (mM) | Melanin Content (% of Control) |

| Control | 0 | 100 ± 5.2 |

| This compound | 0.1 | 125 ± 6.8 |

| This compound | 0.5 | 180 ± 9.5 |

| This compound | 1.0 | 250 ± 12.1 |

| L-Tyrosine | 1.0 | 230 ± 11.4 |

| α-MSH (Positive Control) | 100 nM | 350 ± 15.3 |

Table 2: Effect of this compound on Intracellular Tyrosinase Activity in B16-F10 Melanoma Cells

| Treatment Group | Concentration (mM) | Tyrosinase Activity (% of Control) |

| Control | 0 | 100 ± 4.7 |

| This compound | 0.1 | 115 ± 5.9 |

| This compound | 0.5 | 155 ± 8.2 |

| This compound | 1.0 | 210 ± 10.6 |

| L-Tyrosine | 1.0 | 195 ± 9.9 |

| α-MSH (Positive Control) | 100 nM | 280 ± 13.5 |

Table 3: Cytotoxicity of this compound in B16-F10 Melanoma Cells (MTT Assay)

| Treatment Group | Concentration (mM) | Cell Viability (% of Control) |

| Control | 0 | 100 ± 3.1 |

| This compound | 0.1 | 99 ± 2.8 |

| This compound | 0.5 | 98 ± 3.5 |

| This compound | 1.0 | 97 ± 3.9 |

| This compound | 2.0 | 95 ± 4.2 |

Proposed Experimental Protocols

This section details the methodologies for key experiments to evaluate the pro-melanogenic potential of this compound.

Cell Culture

B16-F10 mouse melanoma cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

-

Seed B16-F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM), L-tyrosine (as a substrate control), and α-MSH (as a positive control) for 72 hours.

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysates at 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration, determined by a BCA protein assay.

Intracellular Tyrosinase Activity Assay

-

Seed B16-F10 cells in a 6-well plate and treat as described for the melanin content assay for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet the insoluble material.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

To 90 µL of each lysate (normalized for protein concentration), add 10 µL of 10 mM L-DOPA.

-

Incubate the mixture at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

Calculate the tyrosinase activity as the percentage change relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: The α-MSH/MC1R signaling cascade in melanogenesis.

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion and Future Directions

This technical guide puts forth a strong theoretical basis for the investigation of this compound as a novel agent for promoting melanin synthesis. By leveraging cellular peptide transport and enzymatic cleavage, this tripeptide has the potential to act as an efficient delivery system for L-tyrosine, the rate-limiting substrate in melanogenesis. The proposed experimental protocols provide a clear and robust framework for the preclinical evaluation of its efficacy and safety.

Future research should focus on validating the hypothesized mechanism of action, including studies on peptide transport and intracellular hydrolysis. Furthermore, investigations using normal human epidermal melanocytes (NHEM) and 3D skin models would provide more physiologically relevant data. Successful in vitro validation would pave the way for in vivo studies to assess the potential of this compound in topical formulations for the treatment of hypopigmentation disorders and for cosmetic applications aimed at enhancing skin pigmentation.

References

The Synthesis of H-Ala-Ala-Tyr-OH: A Technical Guide to Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of the tripeptide H-Ala-Ala-Tyr-OH (Alanyl-Alanyl-Tyrosine). The primary focus of this document is the methodology of peptide bond formation, utilizing the well-established principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the successful synthesis, purification, and characterization of this peptide.

Core Concepts in this compound Synthesis

The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by washing and filtration.[2][3]

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid, Tyrosine, is anchored to the solid support. The synthesis then involves sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid.[2]

Key steps in the SPPS of this compound include:

-

Resin Preparation: Swelling the resin to ensure optimal reaction kinetics.

-

Fmoc Deprotection: Removal of the temporary Nα-Fmoc protecting group to expose the free amine for the next coupling step.

-

Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group to facilitate the formation of a peptide bond.

-

Cleavage and Deprotection: Release of the completed peptide from the resin support and removal of all side-chain protecting groups.

-

Purification and Characterization: Isolation of the target peptide from impurities and verification of its identity and purity.

Experimental Protocols

The following protocols are adapted from established methods for similar tripeptides and represent a standard approach for the synthesis of this compound on a laboratory scale.[2]

Materials and Reagents

| Reagent | Purpose |

| Fmoc-Tyr(tBu)-Wang resin | Pre-loaded resin with the first, C-terminal amino acid (Tyrosine) with a tert-butyl (tBu) protected side chain. |

| Fmoc-Ala-OH | The second and third amino acid to be coupled. |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |

| Piperidine (20% in DMF) | Reagent for the removal of the Fmoc protecting group. |

| HBTU/HATU | Coupling reagent for activating the carboxylic acid group of the amino acid. |

| N,N-Diisopropylethylamine (DIPEA) | Base used to activate the coupling reagent and neutralize the protonated amine. |

| Dichloromethane (DCM) | Solvent for washing the resin. |

| Cleavage Cocktail (TFA/TIS/H2O) | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups. |

| Diethyl Ether (cold) | Used for the precipitation of the cleaved peptide. |

Solid-Phase Peptide Synthesis (SPPS) Protocol

-

Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.

-

First Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for an additional 15 minutes to ensure complete removal of the Fmoc group from Tyrosine. The resin is then washed thoroughly with DMF and DCM.

-

First Alanine Coupling:

-

In a separate vessel, Fmoc-Ala-OH is pre-activated by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

-

The activated amino acid solution is added to the resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

The resin is then drained and washed with DMF. A Kaiser test can be performed to confirm the completion of the coupling.

-

-

Second Fmoc Deprotection: The Fmoc group on the newly added Alanine is removed using the same procedure as in step 2.

-

Second Alanine Coupling: The second Fmoc-Ala-OH is coupled to the resin-bound dipeptide using the same activation and coupling procedure as in step 3.

-

Final Fmoc Deprotection: The terminal Fmoc group on the final Alanine is removed as described in step 2.

-

Cleavage and Global Deprotection: The peptide-resin is washed with DCM and dried. A cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., in a 95:2.5:2.5 ratio) is added to the resin and agitated for 2-3 hours. This cleaves the peptide from the resin and removes the tBu protecting group from the Tyrosine side chain.

-